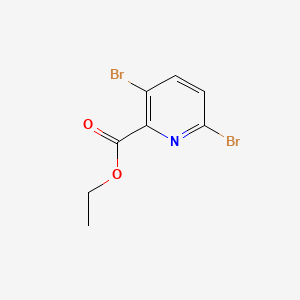

Ethyl 3,6-dibromopicolinate

Beschreibung

Significance of Picolinate (B1231196) Derivatives in Organic Synthesis and Medicinal Chemistry

Picolinic acid and its derivatives, known as picolinates, are fundamental building blocks in organic chemistry and hold a significant position in medicinal chemistry. nih.govumsl.edu Their structural and electronic characteristics make them versatile for creating a wide array of organic compounds and for forming stable complexes with various metal ions. nih.gov The synthesis of picolinate derivatives has been a subject of extensive research, with various methods developed to create substituted and functionalized versions. nih.govresearchgate.netthieme-connect.com

In organic synthesis, picolinate esters serve as key intermediates. For instance, they are used in the production of complex molecules for pharmaceuticals and agrochemicals. Current time information in Bangalore, IN.rsc.org The strategic placement of substituents on the picolinate ring can significantly influence the molecule's reactivity and properties. For example, brominated picolinates are versatile precursors for nucleophilic substitution and cross-coupling reactions. smolecule.com Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate, another derivative, is a crucial intermediate in the synthesis of small molecule inhibitors for cancer therapy. bio-conferences.org

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a "privileged scaffold" in medicinal chemistry. rsc.org This structure is a cornerstone in the development of new drugs due to its presence in numerous bioactive natural products, including vitamins like niacin and coenzymes like NAD. rsc.orgnih.gov The nitrogen atom in the pyridine ring allows it to act as a hydrogen bond acceptor and can be ionized, which often improves the solubility and bioavailability of drug molecules. enpress-publisher.comresearchgate.net

The versatility of the pyridine scaffold allows for structural modifications that can fine-tune the pharmacological activity of a compound. enpress-publisher.com Consequently, pyridine and its derivatives are integral components of a vast number of pharmaceuticals. nih.gov In the US FDA database, at least 95 approved drugs contain a pyridine or dihydropyridine (B1217469) structure. nih.gov These medications are used to treat a wide range of conditions, highlighting the broad therapeutic spectrum of this chemical moiety. rsc.orgnih.gov The continuous exploration of pyridine derivatives promises the development of new therapeutic agents for various diseases. enpress-publisher.comnih.gov

Table 2: Examples of Marketed Drugs Containing a Pyridine Scaffold

| Drug | Therapeutic Use | Source |

| Isoniazid | Tuberculosis | nih.gov |

| Abiraterone acetate | Prostate cancer | nih.gov |

| Crizotinib | Cancer | nih.gov |

| Delavirdine | HIV/AIDS | nih.gov |

| Tacrine | Alzheimer's disease | nih.gov |

| Piroxicam | Anti-inflammatory (Arthritis) | nih.gov |

| Nifedipine | Hypertension | nih.gov |

| Roflumilast | COPD | nih.gov |

A defining characteristic of picolinic acid and its derivatives is their ability to act as effective chelating agents for a wide variety of metal ions. nih.govdrugbank.com They typically coordinate to metal ions in a bidentate fashion through the pyridine nitrogen atom and the carboxylate oxygen atom, forming a stable five-membered ring. srce.hr This chelating property is fundamental to many of their biological and chemical applications. srce.hrredalyc.org

The ability to form stable metal complexes has led to the use of picolinic acid derivatives in several advanced applications. They are widely used as pendant arms in more complex ligands designed for specific purposes, such as in the development of contrast agents for magnetic resonance imaging (MRI) and for labeling with radioisotopes for therapeutic applications in nuclear medicine. nih.gov For example, polydentate ligands containing picolinic acid moieties have been evaluated for chelating actinium-225 (B1199940) (²²⁵Ac), a promising radionuclide for targeted alpha therapy. d-nb.info Furthermore, picolinamide (B142947) derivatives have been reported as effective ligands for copper-catalyzed cross-coupling reactions, which are crucial in synthetic organic chemistry. nih.gov The stability and properties of the metal complexes can be tuned by modifying the substituents on the pyridine ring. redalyc.orgacs.org

Scope and Objectives of the Research Outline

The objective of this article is to provide a focused and scientifically accurate overview of the chemical compound Ethyl 3,6-dibromopicolinate. The scope is strictly limited to its chemical context, beginning with the foundational importance of its core structures. By examining the significance of picolinate derivatives in organic synthesis and the critical role of pyridine scaffolds in drug discovery, the article establishes the chemical landscape to which this compound belongs. Furthermore, it details the function of picolinic acid derivatives as ligands for metal ion complexation, another key aspect of their chemical utility. This structured approach aims to deliver a thorough understanding of the compound's relevance based on the properties and applications of its parent chemical family.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3,6-dibromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFJOCLGVVDZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673268 | |

| Record name | Ethyl 3,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214375-85-5 | |

| Record name | Ethyl 3,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3,6 Dibromopicolinate

Established Synthetic Routes to Ethyl 3,6-dibromopicolinate

The synthesis of this compound can be approached through several strategic pathways, primarily involving the direct bromination of a picolinate (B1231196) precursor or the construction of the target molecule from pre-functionalized pyridine (B92270) rings.

Bromination of Picolinate Derivatives

The direct bromination of ethyl picolinate or its derivatives presents a straightforward approach to introduce bromine atoms onto the pyridine ring. The electron-withdrawing nature of the ester group at the 2-position directs electrophilic substitution to the 3- and 5-positions. However, achieving selective dibromination at the 3- and 6-positions often requires careful control of reaction conditions and may involve multi-step processes to achieve the desired regioselectivity. The synthesis of related compounds such as 3,6-dibromopicolinic acid suggests that direct halogenation is a viable strategy. appchemical.comscbt.com

A general representation of this approach involves the treatment of a picolinate ester with a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), in the presence of a suitable solvent and potentially a catalyst. The reaction conditions, including temperature and reaction time, are critical parameters to control the extent and position of bromination.

Table 1: Illustrative Reaction Conditions for Bromination of Picolinate Derivatives

| Starting Material | Brominating Agent | Solvent | Conditions | Product |

| Ethyl picolinate | Br₂ / H₂SO₄ | Oleum | Heating | Mixture of brominated isomers |

| Methyl 6-chloropicolinate | NBS | Acetonitrile (B52724) | Reflux | Methyl 3-bromo-6-chloropicolinate |

Note: This table is illustrative and specific conditions for the direct synthesis of this compound via this route require further optimization.

Precursor Synthesis and Functional Group Transformations

An alternative and often more controlled strategy for the synthesis of this compound involves the use of precursors that already possess the desired substitution pattern or can be readily converted to it. This approach allows for greater regiochemical control and can lead to higher yields of the target compound.

Synthesis of Ethyl 3-bromopicolinate

The synthesis of Ethyl 3-bromopicolinate serves as a crucial step in a potential stepwise route to the target molecule. This intermediate can be prepared from 3-bromopicolinic acid through esterification. The esterification is typically carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to facilitate the formation of the ethyl ester.

Table 2: Synthesis of Ethyl 3-bromopicolinate

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product |

| 3-Bromopicolinic acid | Ethanol | H₂SO₄ (catalytic) | Ethanol | Ethyl 3-bromopicolinate |

Synthesis of Mthis compound

The synthesis of the corresponding methyl ester, Mthis compound, provides a closely related analogue and highlights a viable synthetic strategy. This compound can be prepared from 3,6-dibromopicolinic acid. appchemical.com The esterification with methanol, typically under acidic conditions, yields the desired methyl ester. This precursor can then potentially be transesterified to the ethyl ester, although direct synthesis of the ethyl ester from the corresponding acid is more common.

Table 3: Synthesis of Mthis compound

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product |

| 3,6-Dibromopicolinic acid | Methanol | H₂SO₄ (catalytic) | Methanol | Mthis compound |

Derivatization from 3-amino-6-methoxypicolinic acid

A versatile approach to introduce bromine atoms onto the picolinic acid scaffold involves the use of a Sandmeyer-type reaction on an amino-substituted precursor. Starting from 3-amino-6-methoxypicolinic acid, the amino group can be converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid. The subsequent decomposition of the diazonium salt in the presence of a bromide source, such as copper(I) bromide, would introduce a bromine atom at the 3-position. A subsequent ether cleavage and bromination at the 6-position would be required, followed by esterification to yield this compound. This multi-step process offers a high degree of control over the substitution pattern.

Conversion of (3,6-dibromopyridin-2-yl)methanol

The synthesis of this compound can also be achieved from (3,6-dibromopyridin-2-yl)methanol. This pathway involves a two-step process: the oxidation of the primary alcohol to a carboxylic acid, followed by the esterification of the resulting 3,6-dibromopicolinic acid.

The oxidation of the alcohol can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

Once the 3,6-dibromopicolinic acid is obtained, it can be esterified with ethanol under acidic catalysis to afford the final product, this compound. This method is advantageous as it builds upon a pre-existing dibrominated pyridine core.

Table 4: Two-Step Synthesis from (3,6-dibromopyridin-2-yl)methanol

| Step | Starting Material | Reagents | Product |

| 1. Oxidation | (3,6-dibromopyridin-2-yl)methanol | KMnO₄, H₂O, heat | 3,6-Dibromopicolinic acid |

| 2. Esterification | 3,6-Dibromopicolinic acid | Ethanol, H₂SO₄ (cat.) | This compound |

Advanced Synthetic Strategies and Catalysis

The introduction of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring of this compound is predominantly achieved through modern catalytic methods. These strategies offer high efficiency and selectivity, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions for Picolinate Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, conjugated enynes, and other unsaturated systems. These reactions, including the Suzuki, Sonogashira, and Heck reactions, are instrumental in the functionalization of this compound.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for forming carbon-carbon bonds. illinois.edu For this compound, this reaction can be employed to introduce aryl or vinyl substituents. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are commonly used. The presence of a carboxylic acid functionality on the coupling partner can sometimes interfere with the reaction, potentially by coordinating to the palladium center and deactivating the catalyst. reddit.com In such cases, optimization of the catalyst system or protection of the acidic proton may be necessary.

The Sonogashira coupling provides a powerful route to synthesize alkynyl-substituted picolinates by reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org The regioselectivity of the Sonogashira coupling on dihalogenated pyridines can often be controlled by the choice of catalyst and reaction conditions. For instance, studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) have shown that different palladium catalysts can lead to selective alkynylation at different positions. nih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by a palladium complex, offers a method to introduce alkenyl groups onto the picolinate ring. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is known for its stereoselectivity. wikipedia.org The choice of base, solvent, and phosphine (B1218219) ligands can significantly influence the outcome of the Heck reaction. mdpi.com

| Cross-Coupling Reaction | Typical Catalyst/Precatalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Organoboron reagent | C(sp²) - C(sp²) / C(sp²) - C(sp) |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal alkyne | C(sp²) - C(sp) |

| Heck | Pd(OAc)₂, PdCl₂ | Alkene | C(sp²) - C(sp²) |

Regiospecific Functionalization Approaches

A key challenge in the derivatization of this compound is the selective functionalization of one bromine atom over the other. The two bromine atoms at the 3- and 6-positions of the pyridine ring exhibit different reactivities due to electronic and steric effects. This difference can be exploited to achieve regiospecific synthesis of monosubstituted or unsymmetrically disubstituted picolinates.

The relative reactivity of the C-Br bonds is influenced by the electron-withdrawing nature of the ester group at the 2-position and the nitrogen atom in the ring. Generally, the bromine at the 6-position is more susceptible to nucleophilic attack and oxidative addition to a palladium(0) complex compared to the bromine at the 3-position. This inherent reactivity difference can be leveraged for selective monosubstitution under carefully controlled reaction conditions, such as using a stoichiometric amount of the coupling partner.

For instance, in Sonogashira couplings of polyhalogenated pyridines, the reaction often proceeds with a degree of regioselectivity. Studies on 3,5-dibromo-2,6-dichloropyridine have demonstrated that mono-, di-, tri-, and even tetra-alkynylated products can be obtained by carefully tuning the reaction conditions, highlighting the potential for selective functionalization. nih.gov Similar principles of regioselective coupling have been explored for other dihaloheteroaromatic compounds, which can be extrapolated to the functionalization of this compound.

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Optimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. Traditional palladium-catalyzed cross-coupling reactions frequently employ volatile and potentially toxic organic solvents like toluene, DMF, or THF. A key goal in greening these syntheses is the replacement of such solvents with more environmentally benign alternatives.

Water is an attractive green solvent due to its non-toxic, non-flammable, and abundant nature. Palladium-catalyzed reactions, including Suzuki and Heck couplings, have been successfully performed in aqueous media, often with the aid of water-soluble ligands or phase-transfer catalysts. mdpi.com Ionic liquids have also emerged as potential green solvents for Heck reactions, sometimes eliminating the need for phosphine ligands and allowing for catalyst recycling. wikipedia.org

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are generally considered to have good atom economy compared to classical stoichiometric reactions. In these catalytic processes, the main byproducts are typically simple salts, which are often easier to handle and dispose of than the large quantities of stoichiometric waste generated in older methods.

Developing more active and stable catalysts that can be used at very low loadings.

Optimizing reaction conditions to achieve high yields in shorter reaction times.

Designing processes that minimize the number of synthetic steps and purification procedures.

Reactivity and Reaction Mechanisms of Ethyl 3,6 Dibromopicolinate

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in Ethyl 3,6-dibromopicolinate is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom and the two bromine atoms. youtube.com This deactivation makes direct substitution on the ring challenging. The nitrogen atom, in particular, reduces the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Furthermore, under acidic conditions often required for EAS reactions, the pyridine nitrogen can be protonated, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. youtube.com

Reactions such as nitration or halogenation, which are common for benzene (B151609) derivatives, require harsh conditions for pyridine and its deactivated derivatives, often resulting in low yields. youtube.comambeed.com The positions on the pyridine ring are not equally reactive. Electrophilic attack is generally disfavored at the positions adjacent to the nitrogen (positions 2 and 6) and favored at the meta-position (position 3 and 5) relative to the nitrogen, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the reaction intermediate. youtube.comorganicchemistrytutor.com In the case of this compound, the available positions for substitution are positions 4 and 5. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of any potential EAS reaction.

Nucleophilic Substitution Reactions involving Bromine Atoms

The bromine atoms at the 3- and 6-positions of the pyridine ring are susceptible to nucleophilic substitution, providing a key pathway for functionalization of the molecule. Nucleophilic aromatic substitution (SNAr) is a common reaction for halogenated pyridines, especially when the ring is activated by electron-withdrawing groups. The bromine atoms on this compound can be displaced by a variety of nucleophiles.

For instance, treatment with amines can lead to the formation of aminopyridine derivatives. A notable example is the reaction of this compound with 2-methoxyethylamine (B85606) in dimethylformamide (DMF) at 80°C, which results in the selective substitution of one of the bromine atoms to yield ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate in high efficiency. smolecule.com Similarly, other nucleophiles like thiols can displace the bromine atoms to form the corresponding substituted picolinates. The reactivity of the two bromine atoms may differ, allowing for selective mono-substitution under controlled conditions.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group of this compound can undergo hydrolysis and transesterification reactions, which are characteristic of esters.

Ester Hydrolysis: Hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid (3,6-dibromopicolinic acid) and ethanol (B145695). This reaction can be catalyzed by either an acid or a base. smolecule.comchemguide.co.uk

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a base, such as sodium hydroxide. chemguide.co.uklibretexts.org The product is the salt of the carboxylic acid (e.g., sodium 3,6-dibromopicolinate) and ethanol. chemguide.co.uk This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk

Transesterification: Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. wikipedia.org This reaction is also typically catalyzed by an acid or a base. wikipedia.orgmasterorganicchemistry.com The reaction involves the attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then eliminates ethanol to form the new ester. wikipedia.org By using a large excess of the new alcohol, the equilibrium can be shifted towards the desired product. wikipedia.org This reaction is a versatile method for modifying the ester group and is widely used in the synthesis of various esters from a common precursor. nih.gov

Metal-Mediated Transformations and Catalytic Cycles

The bromine atoms on this compound serve as excellent handles for a variety of metal-mediated cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules. eie.gr

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromopicolinate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net 6-Bromo derivatives of pyridine have been shown to undergo Suzuki-Miyaura couplings at faster rates than their 2- or 4-bromo counterparts. smolecule.com

Negishi Coupling: This involves the reaction with an organozinc reagent, typically catalyzed by a palladium or nickel complex. wiley.com

Kumada-Tamao Coupling: This reaction utilizes an organomagnesium reagent (Grignard reagent) and is often catalyzed by nickel or palladium. researchgate.net

Sonogashira Coupling: This reaction couples the dibromopicolinate with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the dibromopicolinate with amines. researchgate.net

The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)), transmetalation of the organometallic reagent to the metal center, and reductive elimination to form the new bond and regenerate the catalyst. acs.org The regioselectivity of these reactions on di- or polyhalogenated substrates can often be controlled by the choice of catalyst, ligands, and reaction conditions, allowing for the selective functionalization of one bromine atom over the other. researchgate.net

Chelation and Coordination Chemistry of Picolinate (B1231196) Moiety

The picolinate moiety, which consists of a pyridine ring with a carboxylate group at the 2-position, is a well-known chelating agent. mdpi.com Following the hydrolysis of the ethyl ester, the resulting 3,6-dibromopicolinic acid can act as a bidentate ligand, coordinating to metal ions through the pyridine nitrogen and one of the carboxylate oxygen atoms. smolecule.comwikipedia.org

The formation of stable chelate rings with metal ions is a characteristic feature of picolinate ligands. mdpi.comwikipedia.org The coordination of the picolinate ligand to a metal center, such as Cr(III), can be confirmed by spectroscopic methods like infrared (IR) spectroscopy, which shows a characteristic shift in the C=N stretching frequency of the pyridine ring upon coordination. wikipedia.org

The presence of the bromine substituents on the pyridine ring can influence the electronic properties of the picolinate ligand and, consequently, the stability and reactivity of its metal complexes. The electron-withdrawing nature of the bromine atoms can affect the basicity of the pyridine nitrogen and the acidity of the carboxylic acid, which in turn can modulate the binding affinity of the ligand for different metal ions. The coordination chemistry of substituted picolinates is an active area of research, with applications in catalysis, materials science, and medicinal chemistry. vulcanchem.comacs.orgnih.gov

Applications of Ethyl 3,6 Dibromopicolinate As a Synthetic Building Block

Precursor in Heterocyclic Chemistry

In the realm of organic synthesis, Ethyl 3,6-dibromopicolinate serves as a foundational scaffold for creating a variety of heterocyclic structures. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are prevalent in therapeutic agents and agrochemicals. core.ac.ukopenmedicinalchemistryjournal.com The pyridine (B92270) core of this compound is a common motif in numerous biologically active molecules. core.ac.uk

The bromine atoms on the pyridine ring of this compound are effective leaving groups, making them ideal sites for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the precise introduction of various functional groups onto the pyridine core, leading to a diverse array of substituted pyridine derivatives. smolecule.com General synthetic strategies for creating substituted pyridines are numerous and include classical methods like the Bohlmann-Rahtz synthesis and modern approaches such as [4+2] cycloadditions. core.ac.uknih.gov

A specific application involves the reaction of this compound with amines. For instance, treating this compound with 2-methoxyethylamine (B85606) results in the selective substitution of one of the bromine atoms, yielding Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate. smolecule.com This reaction highlights the compound's utility in creating more complex, polysubstituted pyridines. smolecule.com

Table 1: Example of Nucleophilic Aromatic Substitution

| Reactant | Reagent | Product | Yield |

|---|

Data sourced from a study on the synthesis of substituted picolinates. smolecule.com

The strategic placement of reactive bromine atoms allows this compound to be used in the construction of fused heterocyclic systems, where another ring is built onto the pyridine frame. ias.ac.in Fused heterocycles often exhibit enhanced chemical stability and unique electronic properties, making them valuable in both medicinal chemistry and material sciences. ias.ac.in

Synthetic strategies to create these fused systems often involve intramolecular or intermolecular cyclization reactions starting from a substituted pyridine precursor. mdpi.com For example, substituted pyridines can undergo reactions to form pyrido[2,3-d]pyrimidines or pyrazolo-[3,4-b]-pyridines. mdpi.com Annulation strategies, such as those catalyzed by palladium, can be employed to synthesize systems like furo[2,3-b]pyridines from appropriately substituted pyridine precursors. ias.ac.in The presence of two bromo-substituents on this compound provides versatile handles for designing such cyclization pathways. The existence of related fused structures like ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate further illustrates the importance of dibrominated pyridine scaffolds in accessing these complex ring systems. sigmaaldrich.com

Table 2: Examples of Fused Heterocyclic Systems Derived from Pyridine Precursors

| Fused System Class | Example | Synthetic Approach |

|---|---|---|

| Pyrido[2,3-d]pyrimidine | 4-Amino-5-methyl-7-phenyl-1H-pyrido [2,3-d] pyrimidine-2-one | Fusion of an aminopyridine with urea (B33335) mdpi.com |

| Pyrazolo[3,4-b]pyridine | 3-amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine | Intramolecular cyclization of a hydrazide precursor mdpi.com |

Table compiled from various synthetic methodologies for fused pyridine systems. ias.ac.inmdpi.com

Role in Medicinal Chemistry Intermediates

This compound is classified as a key building block for medicinal chemistry. crysdotllc.com Its utility lies in its capacity to be transformed into more complex molecules that may possess therapeutic activity. lookchem.comevitachem.com The pyridine heterocycle is one of the most prevalent structures found in pharmaceutical products. nih.gov

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects by activating a family of six G protein-coupled receptors (GPCRs), known as LPA receptors (LPA₁₋₆). biomolther.orgnih.gov The LPA signaling pathway is involved in a wide range of physiological and pathological processes, including cell proliferation, fibrosis, and cancer. biomolther.orgnih.gov Consequently, developing antagonists that block these receptors is an attractive strategy for creating new drugs. biomolther.org

Dibrominated pyridine scaffolds, which are structurally related to this compound, have been utilized as starting materials in the synthesis of potent LPA receptor antagonists. google.com Specifically, compounds designed to antagonize the LPA₁ receptor have been developed. google.com The development of such antagonists is a significant area of research, with some compounds having entered clinical trials for fibrotic diseases. nih.gov

The role of the LPA-LPA₁ receptor axis has been specifically implicated in the progression of fibrotic diseases, including pulmonary fibrosis. google.com Studies have shown that antagonizing the LPA₁ receptor can protect against lung fibrosis in preclinical models. google.com Therefore, chemical intermediates that enable the synthesis of LPA₁ antagonists are crucial for the development of new treatments for respiratory disorders like idiopathic pulmonary fibrosis (IPF). google.com A patent for novel LPA antagonists describes the use of a 2,5-dibromo-6-ethyl-pyridine intermediate in the synthesis of compounds intended for treating disorders of the respiratory system. google.com

The pyridine nucleus is a core component of many compounds developed as anticancer agents. nih.gov The diverse biological activities of pyridine derivatives make them a subject of intense research in oncology. nih.govnih.gov The LPA signaling pathway, which can be modulated by molecules derived from pyridine-based intermediates, is also recognized for its role in cancer progression, making it a target for anticancer drug development. biomolther.org

While a direct synthesis of a specific anticancer drug from this compound is not detailed in the reviewed literature, its role as a precursor for LPA receptor antagonists is relevant. google.com LPA receptor antagonists are being investigated for their potential in oncology, as LPA can promote cancer cell invasion and metastasis. biomolther.org Therefore, intermediates like this compound are valuable for synthesizing molecules that target pathways relevant to cancer treatment. biomolther.orgmdpi.com

Table 3: Mechanisms of Selected Pyridine-Based Anticancer Agents

| Mechanism of Action | Example Target | Relevance |

|---|---|---|

| Kinase Inhibition | ALK, ROS1, VEGFR | Blocks signaling pathways that promote tumor cell growth and proliferation. nih.gov |

| DNA Synthesis Inhibition | Topoisomerase I | Prevents DNA replication and repair in cancer cells, leading to cell death. nih.gov |

This table provides a general overview of anticancer mechanisms involving heterocyclic compounds, including those with pyridine scaffolds. nih.govmdpi.com

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for elucidating the structure of Ethyl 3,6-dibromopicolinate by identifying the different types of hydrogen and carbon atoms present in the molecule. pitt.eduoregonstate.edu The chemical shifts, reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. ucl.ac.uklibretexts.org

In a typical ¹H NMR spectrum of this compound, the ethyl ester group would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. The protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. oregonstate.edu The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The carbon atoms of the pyridine ring and the ethyl group would also have distinct resonances. The chemical shifts are influenced by the presence of the electronegative bromine and nitrogen atoms. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-4 | Aromatic region | Aromatic region |

| Pyridine H-5 | Aromatic region | Aromatic region |

| Ester -CH₂- | Quartet | ~60-70 |

| Ester -CH₃ | Triplet | ~10-20 |

| Pyridine C-2 | - | Carbonyl region (~160-170) |

| Pyridine C-3 | - | Aromatic region |

| Pyridine C-4 | - | Aromatic region |

| Pyridine C-5 | - | Aromatic region |

| Pyridine C-6 | - | Aromatic region |

| Ester C=O | - | Carbonyl region (~160-170) |

| Ester -CH₂- | - | ~60-70 |

| Ester -CH₃ | - | ~10-20 |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. carlroth.com

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms in a molecule. huji.ac.ilsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a cross-peak between the triplet and quartet of the ethyl group would confirm their direct coupling. It would also show correlations between adjacent protons on the pyridine ring, if any are present.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the unambiguous assignment of proton signals to their attached carbon atoms. For instance, the methylene protons of the ethyl group would show a correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduyoutube.com This is crucial for piecing together the molecular skeleton. For example, the methylene protons of the ethyl group would show a correlation to the carbonyl carbon of the ester, and the pyridine ring protons would show correlations to various ring carbons, helping to confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uni-saarland.delibretexts.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. Due to the presence of two bromine atoms, this molecular ion peak would appear as a characteristic isotopic cluster, with contributions from the major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Electron ionization (EI) is a common technique that can cause the molecule to fragment in predictable ways. uni-saarland.de Common fragmentation pathways for an ester include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. libretexts.orgdocbrown.info The fragmentation pattern serves as a molecular fingerprint and can be used to confirm the structure. libretexts.orgasianpubs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub

The IR spectrum of this compound would exhibit characteristic absorption bands:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group would be expected in the region of 1700-1750 cm⁻¹. pressbooks.publibretexts.org

C-O Stretch: The C-O single bond of the ester would show a stretching vibration in the fingerprint region.

Aromatic C=C and C=N Stretches: The pyridine ring would give rise to several absorption bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-H Stretches: The sp³ hybridized C-H bonds of the ethyl group would show stretches just below 3000 cm⁻¹, while any sp² C-H bonds on the pyridine ring would appear just above 3000 cm⁻¹. pressbooks.pub

C-Br Stretch: The carbon-bromine bonds would have characteristic absorptions in the lower frequency (fingerprint) region of the spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1700 - 1750 | Strong |

| C-O (Ester) | 1000 - 1300 | Medium |

| Aromatic C=C, C=N | 1400 - 1600 | Medium to Weak |

| C-H (sp³) | < 3000 | Medium |

| C-H (sp²) | > 3000 | Medium |

| C-Br | 500 - 700 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this method can definitively determine its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. The process involves diffracting X-rays off the crystal lattice and analyzing the resulting diffraction pattern to build an electron density map, from which the atomic positions can be determined. nih.gov

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity analysis. nih.govoatext.com A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate column and mobile phase, the compound can be separated from any impurities. The purity is typically determined by the relative area of the main peak in the chromatogram. researchgate.net A diode-array detector (DAD) can be used to obtain the UV spectrum of the peak, further confirming its identity. chromatographyonline.com

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is another effective method for purity assessment. sigmaaldrich.com The sample is vaporized and passed through a column where separation occurs based on boiling point and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification. researchgate.net

Table 3: Chromatographic Methods for Purity Assessment

| Technique | Principle | Typical Application |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity determination of non-volatile or thermally sensitive compounds. nih.gov |

| GC | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Purity determination of volatile and thermally stable compounds. sigmaaldrich.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool used in processes involving this compound. Its primary application is to monitor the consumption of this starting material and the simultaneous formation of the desired product during a chemical reaction. This allows for real-time tracking of the reaction's progress and helps in determining the optimal reaction time.

While specific HPLC methods dedicated to the routine analysis of this compound are not extensively detailed in publicly available literature, its use is implied in synthetic procedures where it serves as a precursor. For example, in the synthesis of more complex molecules, HPLC is often employed to analyze the crude reaction mixture. This analysis helps in separating the product from unreacted this compound and other potential side-products. However, detailed parameters such as the specific type of column, the composition of the mobile phase, flow rate, and the wavelength for UV detection for this particular compound are not consistently reported. The development of a specific HPLC method would typically involve selecting a suitable stationary phase (e.g., C18) and optimizing the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to achieve a good separation and a sharp peak for this compound.

Gas Chromatography (GC)

There is limited information available in scientific literature regarding the use of Gas Chromatography (GC) for the specific analysis of this compound. While GC is a powerful technique for the analysis of volatile and thermally stable compounds, its application to this particular halogenated picolinate (B1231196) ester has not been widely documented.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a commonly mentioned technique in synthetic procedures that utilize this compound. Current time information in Bangalore, IN. It serves as a rapid and cost-effective method for the qualitative monitoring of reaction progress. Current time information in Bangalore, IN. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate mobile phase, chemists can visually assess the disappearance of the starting material (this compound) and the appearance of the product spot.

This technique is invaluable for making quick decisions during a synthesis, such as determining when a reaction is complete or identifying the presence of major impurities. The selection of the eluent system is critical and is determined empirically to achieve a clear separation between the spots corresponding to the starting material and the product. Despite its frequent use in a qualitative manner, specific Rf (retention factor) values for this compound in various solvent systems are not systematically cataloged in published research.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties. For Ethyl 3,6-dibromopicolinate, DFT calculations can provide a detailed understanding of how the arrangement of its atoms—the pyridine (B92270) ring, the two bromine substituents, and the ethyl ester group—influences its stability and reactivity.

Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can optimize the molecule's geometry to find its most stable three-dimensional conformation. researchgate.netaalto.fimostwiedzy.pl These studies would reveal key bond lengths and angles, as well as the planarity of the pyridine ring relative to the ester group. The presence of two bulky bromine atoms at the 3 and 6 positions is expected to significantly influence the electronic distribution and steric profile of the molecule.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such a map for this compound would likely show negative potential around the pyridine nitrogen and carbonyl oxygen, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -5420.123 | Indicates the electronic energy of the optimized geometry. |

| HOMO Energy (eV) | -7.15 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy (eV) | -1.89 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.26 | Indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 2.45 | Measures the overall polarity of the molecule. |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interactions.

For this compound, docking studies could be employed to explore its potential as an inhibitor or modulator of various enzymes or receptors. Picolinate (B1231196) and pyridine structures are known to interact with a range of biological targets, including metalloenzymes and kinases. nih.govresearchgate.netnih.gov The docking process involves placing the ligand into the binding site of a protein in various conformations and orientations and scoring each pose based on a scoring function, which estimates the binding affinity.

A hypothetical docking study of this compound against a protein kinase could reveal key interactions. The pyridine nitrogen might act as a hydrogen bond acceptor with residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. mdpi.com The bromine atoms could form halogen bonds or engage in hydrophobic interactions within the binding pocket, potentially enhancing binding affinity and selectivity. The ethyl ester group could also form hydrogen bonds or hydrophobic contacts. The results of a docking simulation are typically visualized to analyze the binding mode and the specific amino acid residues involved. The binding affinity is often reported as a negative score in kcal/mol, where a more negative value suggests a stronger interaction.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase ABC | -7.8 | Lys88 | Hydrogen Bond (with carbonyl oxygen) |

| Leu140 | Hydrogen Bond (with pyridine nitrogen) | ||

| Phe155, Val90 | Hydrophobic/Halogen Bond (with brominated ring) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinate Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgijnrd.org The fundamental principle is that the structural features of a molecule, quantified by molecular descriptors, determine its activity. QSAR is a vital tool in medicinal chemistry for predicting the activity of unsynthesized compounds and for optimizing lead structures.

A QSAR model for a series of picolinate analogs, including this compound, would require a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). For each compound, a variety of molecular descriptors would be calculated, falling into categories such as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific steric parameters.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe molecular branching and shape.

The resulting QSAR equation can be used to predict the activity of new, untested picolinate derivatives, thereby guiding synthetic efforts toward more potent compounds. The statistical quality of the model is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.govnih.gov

| Compound | Log(1/IC₅₀) Experimental | LogP | Dipole Moment (D) | Log(1/IC₅₀) Predicted |

|---|---|---|---|---|

| Analog 1 (R=H, H) | 4.5 | 1.8 | 1.9 | 4.6 |

| Analog 2 (R=Cl, H) | 5.1 | 2.5 | 2.2 | 5.2 |

| This compound | 5.9 | 3.5 | 2.4 | 5.8 |

| Analog 4 (R=F, F) | 5.4 | 2.1 | 2.8 | 5.3 |

| QSAR Equation: Log(1/IC₅₀) = 0.8 * (LogP) + 0.5 * (Dipole) + 2.1 | ||||

| Model Statistics: R² = 0.95, q² = 0.82 |

Molecular Dynamics Simulations for Conformational Analysis and Binding

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of docking poses, investigate conformational changes in both the ligand and the receptor, and calculate binding free energies. nih.govmdpi.com

An MD simulation of this compound, either free in a solvent (like water) or bound to a protein, would begin with an initial structure (e.g., from a docking result). The simulation solves Newton's equations of motion for the system, yielding a trajectory of atomic positions and velocities over a period typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory for this compound bound to a receptor can provide several key insights:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its starting pose, one can assess whether the binding is stable over the course of the simulation. A low and stable RMSD suggests a stable binding mode. mdpi.comresearchgate.net

Conformational Flexibility: The simulation would reveal the flexibility of the ethyl ester chain and any rotations or fluctuations of the pyridine ring within the binding site. The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the receptor are most affected by ligand binding.

Interaction Analysis: The persistence of specific interactions, like hydrogen bonds or hydrophobic contacts identified in docking, can be tracked throughout the simulation to determine their importance for stable binding. mdpi.com

MD simulations of the unbound molecule in solution can also be used to explore its preferred conformations and the dynamics of the flexible ethyl group, providing a more complete picture of its behavior in a physiological environment. mdpi.com

| Analysis Type | Metric | Information Gained |

|---|---|---|

| System Stability | RMSD (Root Mean Square Deviation) | Assesses the stability of the ligand's binding pose and the overall protein structure over time. |

| Atomic Flexibility | RMSF (Root Mean Square Fluctuation) | Identifies flexible regions of the ligand and protein, highlighting areas that move most during the simulation. |

| Interaction Persistence | Hydrogen Bond Occupancy | Quantifies the percentage of simulation time a specific hydrogen bond is maintained, indicating its strength and importance. |

| Binding Energetics | MM/PBSA or MM/GBSA | Estimates the binding free energy of the complex, providing a more rigorous assessment of binding affinity than docking scores. |

Future Directions and Emerging Research Avenues for Ethyl 3,6 Dibromopicolinate

Novel Synthetic Methodologies and Catalytic Approaches

The development of efficient and selective methods for the synthesis and functionalization of Ethyl 3,6-dibromopicolinate is a primary area of future research. While traditional methods exist, contemporary research is focused on more sophisticated and sustainable approaches.

Advancements in transition-metal-catalyzed cross-coupling and cyclization reactions are offering new routes to functionalized pyridine (B92270) derivatives. researchgate.net These methods can be applied to selectively substitute the bromine atoms on the picolinate (B1231196) ring, allowing for the introduction of a wide variety of functional groups. Furthermore, the use of modern catalysts, including metal-organic frameworks (MOFs), is being explored to enhance the efficiency and selectivity of picolinate synthesis through multi-component reactions. smolecule.com

A summary of potential novel synthetic approaches is presented in the table below:

| Synthetic Approach | Description | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be used to replace the bromine atoms with carbon or nitrogen-based substituents. | High efficiency, broad substrate scope, and formation of diverse molecular architectures. |

| Copper-Catalyzed Reactions | Copper catalysts can be employed for various transformations, including the synthesis of poly-substituted pyridines through cascade radical cyclization reactions. rsc.org | Mild reaction conditions and tolerance of a broad range of functional groups. organic-chemistry.org |

| Rhodium-Catalyzed Cyclization | Rhodium(III)-catalyzed cyclization of oximes and diazo compounds presents another avenue for constructing substituted pyridine rings. organic-chemistry.org | High regioselectivity and efficiency in forming complex cyclic systems. |

| Metal-Free Synthesis | The development of metal-free synthetic protocols, for instance, using iodine and triethylamine, offers an environmentally friendly alternative for creating functionalized pyridines. organic-chemistry.org | Avoidance of toxic and expensive metal catalysts. |

Exploration of Diverse Biological Applications

Halogenated organic compounds are widely recognized for their potential biological activities. acs.org The presence of bromine atoms in this compound makes it an attractive scaffold for the development of new therapeutic agents. Future research will likely focus on synthesizing derivatives of this compound and evaluating their efficacy against a range of diseases.

The pyridine scaffold itself is a key component in numerous medicinally important natural products and pharmaceuticals. nih.gov Halogenated picolinates, a related class of compounds, have shown promise for their applications in pharmaceuticals and agrochemicals due to their reactivity and structural versatility. For instance, certain halogenated marine natural products have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects. nih.gov

Potential areas for biological application are outlined below:

| Biological Target | Rationale |

| Anticancer Agents | The pyridine ring is a common feature in many anticancer drugs. acs.org Derivatives of this compound could be designed to target specific pathways involved in cancer progression. |

| Antimicrobial Agents | Halogenated compounds often exhibit antimicrobial properties. nih.gov New derivatives could be synthesized and tested against various pathogenic bacteria and fungi. |

| Antiviral Agents | The core structure could be modified to inhibit viral replication, a strategy that has proven successful for other heterocyclic compounds. nih.gov |

| Enzyme Inhibitors | The picolinate moiety can interact with the active sites of enzymes, making its derivatives potential candidates for enzyme inhibitors in various disease pathways. |

Advanced Materials Science Applications

The unique structural and electronic properties of this compound also make it a promising candidate for applications in materials science. The picolinate group can act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting properties.

Lanthanide-picolinate-based coordination polymers, for example, have been shown to exhibit robust structures and interesting luminescence properties, making them suitable for sensing applications. acs.orgsemanticscholar.org The bromine substituents on this compound can be further functionalized to tune the properties of the resulting materials, such as their porosity, stability, and catalytic activity.

Integration with Flow Chemistry and Automated Synthesis

Modern synthetic chemistry is increasingly moving towards automated and continuous processes to improve efficiency, safety, and scalability. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for the synthesis of pyridine derivatives.

The synthesis of pyridines has been successfully demonstrated in continuous flow microwave reactors, which can significantly reduce reaction times and improve yields. beilstein-journals.org Applying these techniques to the synthesis and functionalization of this compound could enable the rapid and efficient production of a library of derivatives for high-throughput screening in drug discovery and materials science.

Multicomponent Reactions and Diversity-Oriented Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool for generating molecular diversity. mdpi.com These reactions are highly atom-economical and can be used to quickly build libraries of compounds based on a common scaffold. rsc.orgmdpi.com

The development of MCRs that incorporate this compound or its derivatives would open up new avenues for diversity-oriented synthesis (DOS). nih.govnih.gov DOS aims to create structurally diverse collections of small molecules to explore a wide range of chemical space and identify novel biological activities or material properties. cam.ac.ukrsc.org

Sustainable Chemistry Initiatives and Biocatalysis

The principles of green chemistry are becoming increasingly important in chemical synthesis, with a focus on reducing waste, using renewable resources, and employing environmentally benign catalysts. numberanalytics.combenthamscience.com Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and sustainable alternative to traditional chemical methods. mt.comuca.fr

Enzymes can be used for a variety of transformations on pyridine rings, and their application in the synthesis of this compound derivatives could lead to more environmentally friendly and efficient processes. nih.govacib.at Research in this area could focus on identifying or engineering enzymes that can selectively functionalize the picolinate core.

Development of Advanced Analytical Probes Utilizing the Picolinate Core

The picolinate moiety is a known chelator for various metal ions. This property can be exploited to develop advanced analytical probes for the detection and quantification of specific analytes. Fluorescent probes based on the picolinate core have been developed for detecting metal ions like Cu2+. wiley.comresearchgate.net

Future research could focus on designing and synthesizing novel fluorescent probes derived from this compound. The bromine atoms provide convenient handles for attaching fluorophores and other functional groups to create probes with enhanced sensitivity, selectivity, and photophysical properties for a variety of analytical and bioimaging applications. researchgate.nettandfonline.comrevvity.com For instance, lanthanide complexes with picolinate-containing ligands have shown promise as luminescent probes. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.